

Angelicin: A Technical Guide to Natural Sources and Extraction

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of angelicin, an angular furanocoumarin with significant therapeutic potential. It details its natural sources, providing quantitative data on yields from various plant species. Furthermore, this document outlines comprehensive experimental protocols for its extraction, isolation, and purification, and illustrates key processes through detailed diagrams.

Natural Sources of Angelicin

Angelicin is a secondary metabolite found predominantly in plants belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.[1][2][3] The concentration of angelicin can vary significantly between different species and even within different parts of the same plant.[1] Notable plant sources include species from the genera Angelica, Heracleum, and Psoralea.[1][2] The leaves of Angelica archangelica and Heracleum sosnowskyi, as well as the seeds of Psoralea corylifolia, are particularly rich in this compound.[2][4][5]

Data Presentation: Angelicin Content in Various Plant Species



Plant Species	Family	Plant Part	Angelicin Yield	Reference
Psoralea corylifolia	Fabaceae	Seeds	2.2 - 9.2 mg/g	[6]
Psoralea corylifolia	Fabaceae	Seeds	2.3 mg/g	[4]
Heracleum sosnowskyi	Apiaceae	Leaves	> 2.0 mg/g	[5]
Heracleum sosnowskyi	Apiaceae	Leaves	2.3 mg/g	
Angelica shikokiana	Apiaceae	Aerial Parts	0.12% (of 5.9g extract)	[1]
Heracleum thomsoni	Apiaceae	Aerial Parts	0.0138%	[1]
Pastinaca sativa (Parsnip)	Apiaceae	Not Specified	1.8 μg/g	[7]

Experimental Protocols: Extraction and Purification

The extraction and purification of angelicin from plant matrices involve several stages, from initial solvent extraction to final chromatographic purification.

Extraction Methodologies

Solid-liquid extraction using organic solvents is the most common approach for isolating furanocoumarins like angelicin.[5] Conventional methods include maceration and Soxhlet extraction, while more modern techniques like microwave-assisted extraction (MAE) offer improved efficiency.[5]

Protocol 1: Maceration

This protocol is adapted from methodologies for furanocoumarin extraction.[8]



- Preparation of Plant Material: Air-dry the desired plant parts (e.g., seeds, leaves) and grind them into a fine powder.
- Solvent Soaking: Place the powdered plant material (e.g., 10 g) in a suitable vessel and add a 50% ethanol solution (e.g., 300 mL).[9]
- Incubation: Seal the vessel and allow the mixture to soak at room temperature for a specified period, typically ranging from 2 hours to 3 days, with occasional agitation.
- Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.
- Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on the optimized extraction of furanocoumarins from Heracleum sosnowskyi.[5]

- Sample Preparation: Mix 0.1 g of dried, ground plant leaves with 1 mL of water and 2 mL of hexane in a microwave-safe extraction vessel.[5]
- Microwave Irradiation: Heat the mixture in a microwave oven at 70°C for 10 minutes.
- Extraction: After irradiation, filter the resulting mixture.
- Analysis: The hexane-based extract can be directly analyzed or subjected to further purification. For water-based extracts, an additional liquid-liquid extraction with hexane is required to isolate the organic compounds.[5]

Isolation and Purification

Following initial extraction, the crude extract, which contains a mixture of compounds, requires further purification to isolate angelicin. Column chromatography is a standard technique for this purpose.

Protocol 3: Column Chromatography

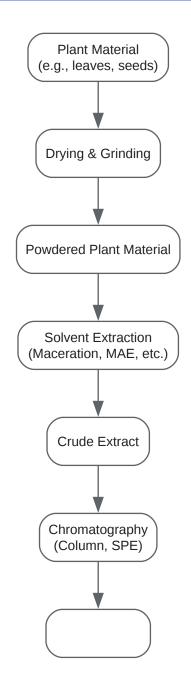


This protocol is a generalized procedure based on methods for purifying furanocoumarins from Psoralea corylifolia.[6][9]

- Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel (70-230 mesh), using a slurry packing method with the initial eluting solvent.[6]
- Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, extract-laden silica gel onto the top of the prepared column.[9][10]
- Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting solvent system is an n-hexane-ethyl acetate mixture.[6]
- Fraction Collection: Collect the eluate in a series of fractions.
- Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing angelicin.
- Final Purification: Combine the angelicin-rich fractions and evaporate the solvent. Further purification can be achieved by repeating the chromatography with a different stationary phase like Sephadex LH-20, eluting with methanol.[6]

Visualizations Experimental Workflow



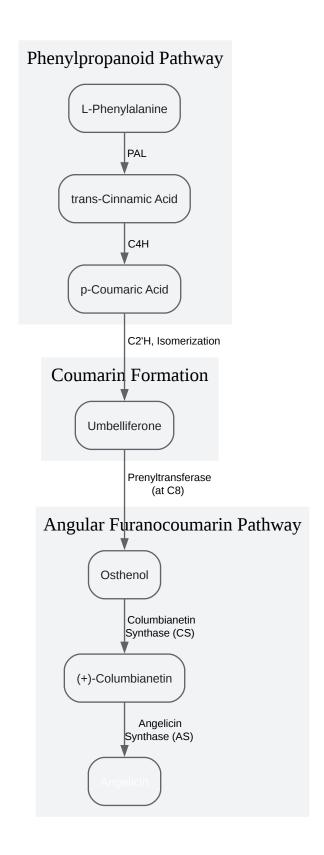


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Caption: General workflow for the extraction and purification of angelicin.

Angelicin Biosynthesis Pathway





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Caption: Biosynthesis of angelicin from L-phenylalanine.



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